Gentisein
Overview
Description
Genistein is a naturally occurring isoflavonoid predominantly found in soy products. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Structurally, genistein is identified as 5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one or 4’,5,7-trihydroxyisoflavone . This compound is classified as a phytoestrogen due to its ability to modulate estrogen receptors, making it a subject of interest in various health-related studies .
Mechanism of Action
Target of Action
Genistein, an isoflavonoid derived from soy products, primarily targets protein-tyrosine kinase and topoisomerase-II (DNA topoisomerases, type II) . These targets play a crucial role in cell growth and DNA replication, respectively .
Mode of Action
Genistein interacts with its targets by inhibiting their activity. It has been shown to induce G2 phase arrest in human and murine cell lines . This means that it prevents cells from dividing, which can help stop the growth of cancer cells. Additionally, genistein has antihelmintic activity , meaning it can act against parasitic worms . It also has phytoestrogen properties, meaning it can bind to estrogen receptors and alter the transcription of cell-specific genes .
Biochemical Pathways
Genistein affects several biochemical pathways. It is biosynthesized via the shikimate pathway in plants . It serves as a precursor in the biosynthesis of antimicrobial phytoalexins and phytoanticipins in legumes . It also modulates various steps of cell cycle, apoptosis, angiogenesis, and metastasis .
Pharmacokinetics
Genistein is metabolized after ingestion, but low absorption and biotransformation processes direct its bioavailability and further activity . It is present in plants in its inactive form, as glycosides genistin, and afterward changed through metabolic processes to active aglycones . In vivo studies have shown that the bioavailability of genistein is greater for the aglycone than for its glycoside .
Result of Action
The molecular and cellular effects of genistein’s action are significant. It has shown antioxidant , anti-inflammatory , anticancer , and antidiabetic properties . It has also been found to have inhibitory action towards the STAT3 signaling pathway . Moreover, genistein has been shown to destroy the mitochondrial membrane in oral squamous cell carcinoma (OSCC) by the accumulation of ROS making it permeable to proapoptotic proteins .
Biochemical Analysis
Biochemical Properties
Genistein is structurally 5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one or 4′,5,7-trihydroxyisoflavone . It serves as a precursor in the biosynthesis of antimicrobial phytoalexins and phytoanticipins in legumes . Genistein influences multiple biochemical functions in living cells, acting as a full agonist of ERβ and, to a much lesser extent, a full or partial agonist of ERα .
Cellular Effects
Genistein has shown significant antioxidant, anti-inflammatory, anticancer, and antidiabetic properties . It has been demonstrated to have a pleiotropic effect on prostate cancer cell proliferation and androgen receptor activity, depending on the mutational status of the androgen receptor . It also exerts evident anti-inflammatory properties by affecting granulocytes, monocytes, and lymphocytes .
Molecular Mechanism
Genistein inhibits protein-tyrosine kinase and topoisomerase-II activity . It binds to both the wild and the Thr877Ala (T877A) mutant types of androgen receptor competitively with androgen . It also modulates metabolic pathways such as gluconeogenesis via the mTOR pathway .
Temporal Effects in Laboratory Settings
Genistein has shown a biphasic effect where physiological doses stimulate cell growth and increase androgen receptor expression and transcriptional activity, and higher doses induce inhibitory effects . It also exhibits potent antiandrogenic activity, which is dose-dependent and detectable down to 10^−7 mol/L .
Dosage Effects in Animal Models
Genistein has been shown to enhance the cognitive performance of the MI animal models, specifically in the memory domain, through its ability to reduce oxidative stress and attenuate neuroinflammation . Its effects are dependent on the dose, the species, the route, and the time of administration .
Metabolic Pathways
Genistein is biosynthesized via the shikimate pathway in plants and can be present in the form of its glucoside genistin . It also modulates metabolic pathways such as gluconeogenesis via the mTOR pathway .
Transport and Distribution
Genistein is quite simply metabolized after ingestion, but low absorption and biotransformation processes direct its bioavailability and further activity . It is transported passively through the intestinal membrane, undergoing post-absorption metabolism .
Subcellular Localization
It is known that the appropriate subcellular localization of proteins is crucial because it provides the physiological context for their function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Genistein can be synthesized through several chemical routes. One common method involves the cyclization of 2,4,6-trihydroxyacetophenone with 4-hydroxybenzaldehyde under basic conditions to form the chromenone structure . Another synthetic route includes the use of Baker-Venkataraman rearrangement, where 2-hydroxyacetophenone derivatives are converted into isoflavones .
Industrial Production Methods: Industrially, genistein is often extracted from soybeans and other leguminous plants. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate genistein from plant materials . The extracted compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Genistein undergoes various chemical reactions, including:
Oxidation: Genistein can be oxidized to form quinones and other oxidative products.
Reduction: Reduction of genistein can lead to the formation of dihydrogenistein.
Substitution: Genistein can participate in nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidative derivatives.
Reduction: Dihydrogenistein and related compounds.
Substitution: Alkylated or acylated genistein derivatives.
Scientific Research Applications
Genistein has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying isoflavonoid chemistry and synthesis.
Biology: Investigated for its role in modulating enzyme activities and cellular signaling pathways.
Medicine: Explored for its potential in cancer therapy, cardiovascular health, and hormone replacement therapy.
Industry: Utilized in the development of dietary supplements and functional foods.
Comparison with Similar Compounds
Genistein is often compared with other isoflavones such as daidzein and glycitein:
Daidzein: Structurally similar to genistein but lacks a hydroxyl group at the C5 position.
Glycitein: Another isoflavone found in soy products, with a methoxy group at the C6 position.
Uniqueness of Genistein: Genistein’s unique combination of estrogenic, antioxidant, and anticancer properties makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
1,3,7-trihydroxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O5/c14-6-1-2-10-8(3-6)13(17)12-9(16)4-7(15)5-11(12)18-10/h1-5,14-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUNZBRHHGLJQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C3=C(C=C(C=C3O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200944 | |
Record name | Gentisein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Gentisein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029463 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
529-49-7 | |
Record name | 1,3,7-Trihydroxyxanthone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gentisein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | XANTHONE DERIV | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329491 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Gentisein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,7-TRIHYDROXYXANTHONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P3G42TQ63 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Gentisein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029463 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
321 - 323 °C | |
Record name | Gentisein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029463 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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